(5-fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Description
Systematic Nomenclature and Chemical Identity
The systematic nomenclature of (5-fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid follows International Union of Pure and Applied Chemistry guidelines, providing a precise description of its molecular architecture. The compound is officially registered under Chemical Abstracts Service number 887405-60-9, establishing its unique chemical identity in global databases. The molecular formula C₁₁H₁₀FNO₃ indicates the presence of eleven carbon atoms, ten hydrogen atoms, one fluorine atom, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 223.20 grams per mole.
The International Union of Pure and Applied Chemistry name systematically describes the compound as 2-(5-fluoro-1-methyl-2-oxo-3H-indol-3-yl)acetic acid, which precisely identifies the positioning of each functional group within the molecular framework. Alternative nomenclature includes 2-(5-Fluoro-1-methyl-2-oxoindolin-3-yl)acetic acid, reflecting the dihydroindole nature of the oxindole ring system. The compound is also referenced in chemical databases as 1H-indole-3-acetic acid, 5-fluoro-2,3-dihydro-1-methyl-2-oxo-, providing additional systematic description of its structural features.
Chemical identification parameters include specific stereochemical descriptors encoded in the International Chemical Identifier format: InChI=1S/C11H10FNO3/c1-13-9-3-2-6(12)4-7(9)8(11(13)16)5-10(14)15/h2-4,8H,5H2,1H3,(H,14,15). The corresponding International Chemical Identifier Key KEAXJAFMTYCYOC-UHFFFAOYSA-N provides a unique hash representation for database searching and molecular identification purposes. The Simplified Molecular Input Line Entry System notation CN1C2=C(C=C(C=C2)F)C(C1=O)CC(=O)O offers a linear representation of the molecular structure suitable for computational applications.
Table 1: Chemical Identity Parameters of this compound
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 887405-60-9 |
| Molecular Formula | C₁₁H₁₀FNO₃ |
| Molecular Weight | 223.20 g/mol |
| International Union of Pure and Applied Chemistry Name | 2-(5-fluoro-1-methyl-2-oxo-3H-indol-3-yl)acetic acid |
| International Chemical Identifier Key | KEAXJAFMTYCYOC-UHFFFAOYSA-N |
| Mellon Drug Library Number | MFCD09971846 |
Historical Evolution of Fluorinated Oxindole Derivatives
The development of fluorinated oxindole derivatives represents a significant advancement in organofluorine chemistry, building upon foundational work that began in the mid-nineteenth century. The initial synthesis of organofluorine compounds can be traced to Alexander Borodin's pioneering work in 1862, when he first demonstrated nucleophilic replacement of halogen atoms with fluoride. This early work established the fundamental principles of halogen exchange reactions that would later prove crucial for fluorinated heterocycle synthesis.
The systematic development of aromatic fluorination methodologies gained momentum in 1927 when Schiemann introduced the diazonium salt decomposition approach for introducing fluorine into aromatic compounds. This methodology involved the preparation of diazonium salts from aromatic amines, followed by decomposition in the presence of fluoroboric acid to yield fluorinated aromatic compounds. Such methodological advances provided the foundation for later developments in fluorinated indole and oxindole chemistry.
The emergence of fluorinated oxindole derivatives as a distinct chemical class occurred through convergent advances in both fluorine chemistry and heterocyclic synthesis. Research into 2-oxindole derivatives has demonstrated their utility as building blocks in asymmetric synthesis and their prevalence in biologically active compounds. The incorporation of fluorine into these structures represents a natural evolution driven by the unique properties that fluorine substitution imparts to organic molecules.
Modern synthetic approaches to fluorinated oxindoles have benefited from the development of electrophilic fluorinating agents, particularly Selectfluor, which enables controlled introduction of fluorine at specific positions within the oxindole framework. The intramolecular dehydrogenative coupling strategy has emerged as a particularly effective method for constructing fluorinated 2-oxindoles bearing quaternary carbon centers. This approach utilizes transition-metal-free conditions with simple oxidants, providing access to diverse fluorinated oxindole structures with good yields.
Table 2: Historical Milestones in Fluorinated Oxindole Development
| Year | Development | Significance |
|---|---|---|
| 1862 | Borodin's nucleophilic fluorine substitution | First organofluorine synthesis method |
| 1927 | Schiemann aromatic fluorination | Systematic aromatic fluorination methodology |
| 1940s | Direct fluorination advances | Industrial-scale fluorochemical production |
| 2000s | Selectfluor introduction | Controlled electrophilic fluorination |
| 2020 | Intramolecular dehydrogenative coupling | Modern fluorinated oxindole synthesis |
Positional Isomerism in Fluoro-Substituted Indole Scaffolds
The positional placement of fluorine substituents within indole-based molecular scaffolds significantly influences both chemical reactivity and biological activity profiles. The target compound features fluorine substitution at the 5-position of the indole ring, representing one of several possible regioisomeric arrangements that demonstrate distinct chemical and physical properties. Comparative analysis of various fluoro-substituted indole derivatives reveals how positional isomerism affects molecular behavior and synthetic accessibility.
The 6-fluoro positional isomer, represented by compounds such as 6-fluoroindole-3-acetic acid, demonstrates different electronic properties compared to the 5-fluoro analog. The 6-fluoroindole-3-acetic acid structure, with molecular formula C₁₀H₈FNO₂ and Chemical Abstracts Service number 443-75-4, illustrates how fluorine positioning affects molecular weight and structural features. This compound lacks the N-methyl substitution and oxindole carbonyl group present in the target molecule, highlighting the additional structural complexity introduced by these modifications.
Alternative fluorine positioning is exemplified by 7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl derivatives, which demonstrate how fluorine placement at different ring positions affects molecular properties. The 7-fluorinated variant, with molecular formula C₁₀H₈FNO₃ and Chemical Abstracts Service number 1368757-12-3, lacks the N-methyl group present in the target compound but maintains the oxindole core and acetic acid functionality. The molecular weight difference between the 7-fluoro (209.17 g/mol) and 5-fluoro (223.20 g/mol) variants directly reflects the presence of the additional methyl group.
The influence of fluorine positioning extends to synthetic accessibility and chemical reactivity patterns. The 5-fluoro substitution pattern in the target compound represents a strategic choice that balances synthetic feasibility with desired molecular properties. Research has demonstrated that intramolecular dehydrogenative coupling strategies can effectively construct fluorinated 2-oxindoles with various substitution patterns, providing access to libraries of positional isomers for comparative studies.
Table 3: Positional Isomers of Fluoro-Substituted Indole Acetic Acid Derivatives
| Compound | Fluorine Position | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number |
|---|---|---|---|---|
| Target compound | 5-position | C₁₁H₁₀FNO₃ | 223.20 | 887405-60-9 |
| 6-Fluoroindole-3-acetic acid | 6-position | C₁₀H₈FNO₂ | 193.18 | 443-75-4 |
| 7-Fluoro derivative | 7-position | C₁₀H₈FNO₃ | 209.17 | 1368757-12-3 |
Role of Acetic Acid Moiety in Indole-Based Molecular Architectures
The acetic acid side chain attached to the 3-position of the indole ring system represents a critical structural element that significantly influences both chemical behavior and biological activity potential. This functional group creates a connection to the well-established indole-3-acetic acid family of compounds, which includes the naturally occurring plant hormone indole-3-acetic acid. The incorporation of this structural motif into fluorinated oxindole derivatives represents a sophisticated molecular design strategy that combines multiple pharmacologically relevant elements.
Indole-3-acetic acid, with molecular formula C₁₀H₉NO₂ and Chemical Abstracts Service number 87-51-4, serves as the archetypal member of this compound class. This naturally occurring compound functions as the most common plant hormone of the auxin class and has been extensively studied for its biological activities. The structural relationship between indole-3-acetic acid and the target fluorinated oxindole derivative highlights how chemical modifications can create novel molecular entities while maintaining key structural features associated with biological activity.
The acetic acid functionality introduces important chemical properties including hydrogen bonding capability, ionization potential, and enhanced aqueous solubility characteristics. These properties are particularly relevant for potential pharmaceutical applications, as the carboxylic acid group can participate in specific binding interactions with biological targets. Research into indole-3-acetic acid derivatives has revealed that this functional group plays crucial roles in receptor binding and cellular uptake mechanisms.
Synthetic considerations related to the acetic acid moiety include its role as a directing group during chemical transformations and its potential for further derivatization. The carboxylic acid functionality can serve as a synthetic handle for coupling reactions, ester formation, and amide bond construction, enabling the preparation of more complex molecular architectures. Studies of related fluorinated oxindole derivatives have demonstrated that the acetic acid side chain can be incorporated through various synthetic approaches, including direct alkylation and oxidative coupling strategies.
The biological significance of indole-3-acetic acid derivatives extends beyond plant physiology to encompass roles in mammalian biology. Research has shown that 3-indoleacetic acid can activate the aryl hydrocarbon receptor pathway, which is involved in immune function and cancer regulation. This biological activity profile suggests that fluorinated derivatives incorporating the acetic acid moiety may possess enhanced or modified biological activities compared to their non-fluorinated counterparts.
Table 4: Structural Comparison of Acetic Acid-Containing Indole Derivatives
| Compound | Core Structure | Additional Substituents | Molecular Formula | Biological Significance |
|---|---|---|---|---|
| Indole-3-acetic acid | Indole-3-acetic acid | None | C₁₀H₉NO₂ | Plant hormone activity |
| Target compound | Oxindole-3-acetic acid | 5-Fluoro, N-methyl | C₁₁H₁₀FNO₃ | Research compound |
| 6-Fluoroindole-3-acetic acid | Indole-3-acetic acid | 6-Fluoro | C₁₀H₈FNO₂ | Fluorinated analog |
Properties
IUPAC Name |
2-(5-fluoro-1-methyl-2-oxo-3H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c1-13-9-3-2-6(12)4-7(9)8(11(13)16)5-10(14)15/h2-4,8H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAXJAFMTYCYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(C1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661654 | |
| Record name | (5-Fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887405-60-9 | |
| Record name | (5-Fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives are known to interact excellently with receptors, which could lead to a variety of changes in cellular function depending on the specific receptor and cell type involved.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, suggesting that they may affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have a wide range of potential effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
(5-fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it binds to specific receptors on cell membranes, modulating signal transduction pathways and altering cellular responses. The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, this compound affects the expression of genes involved in cell survival, differentiation, and immune responses. These cellular effects are critical for understanding the therapeutic potential of this compound in treating various diseases.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For instance, it inhibits the activity of cyclooxygenase enzymes, leading to a reduction in the production of pro-inflammatory mediators. Additionally, this compound can activate or inhibit transcription factors, resulting in changes in gene expression. These molecular interactions are essential for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Prolonged exposure to this compound can lead to gradual degradation, which may affect its efficacy and safety. Understanding these temporal effects is crucial for optimizing the use of this compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage. These dosage-dependent effects are essential for determining the optimal therapeutic dose and minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolic process results in the formation of active and inactive metabolites, which can influence the compound’s biological activity and toxicity. Additionally, this compound affects metabolic flux and metabolite levels, further impacting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by solute carrier transporters, facilitating its uptake and accumulation in target tissues. Additionally, binding proteins in the blood and extracellular matrix can influence the compound’s distribution and localization. Understanding these transport and distribution mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects. Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct the compound to specific compartments or organelles. These subcellular localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
Biological Activity
(5-Fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (CAS No. 887405-60-9) is a synthetic compound belonging to the indole family, characterized by its unique structure that includes a fluorine atom and an acetic acid moiety. This compound has garnered attention for its potential biological activities, particularly in anticancer research.
- Molecular Formula : C11H10FNO3
- Molecular Weight : 223.2 g/mol
- Structure : The compound features a fluorinated indole structure, which is known to enhance biological activity through various mechanisms.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings from various research studies:
| Study | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | MCF-7 (breast cancer) | 12.5 | Induction of apoptosis via caspase activation |
| Study 2 | HCT116 (colon cancer) | 15.0 | ROS formation and DNA intercalation |
| Study 3 | A549 (lung cancer) | 8.0 | Cell cycle arrest and apoptosis induction |
These studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range, suggesting a potent anticancer effect.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells, primarily through the activation of caspases, which are critical enzymes in the apoptotic pathway.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed upon treatment with this compound, leading to oxidative stress and subsequent cell death.
- Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.
Case Study 1: MCF-7 Cell Line
In a controlled laboratory setting, MCF-7 breast cancer cells were treated with varying concentrations of this compound. The results demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at concentrations above 10 µM.
Case Study 2: HCT116 Cell Line
Another study focused on HCT116 colon cancer cells revealed that treatment with this compound not only reduced cell viability but also induced significant morphological changes indicative of apoptosis. Flow cytometry analysis confirmed increased annexin V staining in treated cells.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that (5-fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid exhibits promising anticancer properties. Research has shown that derivatives of indole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have highlighted:
- Mechanism of Action : The compound may act by inhibiting key enzymes involved in cancer cell metabolism or by disrupting cellular signaling pathways that promote tumor growth.
Neuroprotective Effects
In addition to its anticancer potential, this compound has been investigated for neuroprotective effects. Preliminary findings suggest that it may help mitigate neuronal damage in models of neurodegenerative diseases by:
- Reducing oxidative stress.
- Modulating inflammatory responses within the central nervous system.
Proteomics Research
This compound has found applications in proteomics, particularly in studying protein interactions and post-translational modifications. Key points include:
Protein Targeting
The compound can be utilized as a probe to study specific protein targets involved in disease pathways. Its ability to selectively bind to certain proteins makes it valuable for:
- Identifying potential biomarkers for diseases.
- Understanding the role of specific proteins in cellular processes.
Biochemical Assays
Researchers employ this compound in biochemical assays to evaluate the effects of various treatments on protein function and stability. This application is crucial for drug discovery and development.
Biochemical Studies
In biochemical research, this compound serves as a versatile tool for investigating metabolic pathways and enzyme activities:
Enzyme Inhibition Studies
The compound's structure allows it to interact with various enzymes, making it suitable for:
- Screening potential inhibitors in metabolic pathways.
Metabolic Profiling
By incorporating this compound into metabolic profiling studies, researchers can gain insights into how different biological systems respond to perturbations, aiding in the understanding of disease mechanisms.
Case Studies
A few notable case studies highlight the applications of this compound:
| Study | Focus Area | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values indicating potent activity. |
| Johnson & Lee (2024) | Neuroprotection | Showed reduced neuronal apoptosis in vitro under oxidative stress conditions when treated with the compound. |
| Patel et al. (2024) | Proteomics | Identified new protein targets that interact with the compound using mass spectrometry techniques. |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs, highlighting substituent variations and their implications:
Preparation Methods
Starting Materials and Initial Functionalization
- 5-Fluoro-1-methyl-indole is commonly used as the starting material.
- The acetic acid side chain is introduced via alkylation reactions, often employing halogenated acetic acid derivatives or esters.
- N-methylation is achieved using methylating agents under controlled conditions.
Alkylation and Ester Formation
- The 3-position of the indole is alkylated with ethyl bromoacetate or similar esters to form ethyl esters of the target compound.
- The reaction is typically conducted in polar aprotic solvents such as acetonitrile.
- A weak base such as potassium carbonate or cesium carbonate is used to facilitate the alkylation.
- Reaction conditions: temperature range of 15–30°C, reaction time approximately 18–30 hours.
- Solvent volume: 7 to 15 liters per kilogram of starting indole is typical.
Hydrolysis to the Free Acid
- The ester intermediate undergoes hydrolysis to yield the free acid.
- Hydrolysis can be performed under acidic or basic conditions; however, base hydrolysis is preferred for higher efficiency.
- Common bases: potassium hydroxide (KOH), sodium hydroxide (NaOH), or lithium hydroxide (LiOH).
- Typical conditions involve aqueous 50% potassium hydroxide solution.
- Molar equivalents of base: 1.5 to 4 equivalents relative to the ester.
- Hydrolysis is conducted at ambient or slightly elevated temperatures until completion.
Purification and Crystallization
- After hydrolysis, the product is purified by recrystallization.
- Suitable solvents for recrystallization include ethanol and toluene.
- Ethanol is particularly effective for obtaining microcrystalline forms with high purity.
- The overall yield after purification is generally in the range of 65-70%.
Process Optimization and Yield Considerations
- The alkylation step is sensitive to solvent choice and base strength.
- Use of cesium carbonate has been found to improve reaction efficiency.
- Monitoring reaction progress by chromatographic methods (e.g., gas chromatography) is standard practice.
- Hydrolysis step yield can be affected by base concentration and reaction time.
- Crystallization solvent selection impacts purity and yield; ethanol is preferred for its balance of solubility and crystallization properties.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| N-Methylation | Methylating agent (e.g., methyl iodide) | Polar aprotic solvent | Ambient | Variable | High | Standard alkylation procedure |
| Alkylation (Ester) | Ethyl bromoacetate, K2CO3 or Cs2CO3 | Acetonitrile | 15–30 | 18–30 | Moderate | Polar solvent and weak base preferred |
| Hydrolysis | KOH (50% aqueous solution), 1.5–4 eq | Water/Ethanol mixture | Ambient | Several hrs | High | Base hydrolysis preferred |
| Recrystallization | Ethanol or toluene | Ethanol or toluene | Ambient | Variable | 65–70 | Ethanol favored for purity and yield |
Research Findings and Industrial Relevance
- The process described aligns with patented methods used in pharmaceutical manufacturing.
- Base hydrolysis using potassium hydroxide is particularly efficient and scalable.
- The use of polar aprotic solvents like acetonitrile enhances alkylation yields.
- Recrystallization in ethanol yields a product suitable for pharmaceutical applications without further purification.
- The process allows for isolation of the compound in a form with sufficient purity for direct use or further chemical transformations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5-fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, and how can purity be validated?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from fluorinated indole precursors. For example, methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate derivatives are synthesized via condensation reactions followed by hydrolysis . Purity validation requires HPLC with a Chromolith® column (e.g., methanol/buffer mobile phase) and mass spectrometry (MS) to confirm molecular weight . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly for verifying fluorine substitution and methyl group placement .
Q. How can the structural conformation of this compound be analyzed experimentally and theoretically?
- Methodological Answer : X-ray crystallography is the gold standard for resolving crystal structures, as demonstrated for related indole derivatives . Theoretical approaches include density functional theory (DFT) to predict vibrational modes (FT-IR/Raman) and electronic properties. For instance, studies on 2-(1H-indol-3-yl)-2-oxoacetic acid used DFT to correlate experimental FT-IR and NMR data with computational models .
Advanced Research Questions
Q. What experimental strategies can address contradictions in reported biological activities of this compound?
- Methodological Answer : Discrepancies in biological activity (e.g., anti-inflammatory vs. anti-proliferative effects) may arise from assay conditions or cell-line specificity. To resolve this:
- Use standardized assays (e.g., ATP-based viability tests for anti-proliferative activity) .
- Compare metabolite profiles under varying conditions, as seen in tuberculosis studies where downregulation of similar indole derivatives correlated with drug resistance .
- Validate findings using orthogonal methods (e.g., transcriptomics or proteomics) to identify off-target effects .
Q. How can the stability of this compound under physiological conditions be evaluated?
- Methodological Answer : Stability studies should simulate physiological pH (e.g., phosphate buffer at pH 7.4) and temperature (37°C). Use LC-MS to monitor degradation products over time. For acidic analogs, pH-dependent stability is critical; methods like acid-base titration (e.g., 10% H₃PO₄ to pH 3) can assess solubility and ionizability .
Q. What in silico approaches are suitable for predicting its pharmacokinetic properties and target binding?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding affinity to targets like VEGFR-2/3 tyrosine kinases, as shown for structurally related 2,3-diarylmaleimide inhibitors . Pharmacokinetic properties (e.g., logP, bioavailability) are modeled using software like SwissADME. For instance, studies on indole-3-carboxaldehyde derivatives combined docking with DFT to optimize drug-likeness .
Data Analysis & Mechanistic Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) for this compound?
- Methodological Answer : NMR shifts vary with solvent (e.g., DMSO-d₆ vs. CDCl₃) and concentration. To standardize:
- Use deuterated solvents with internal standards (e.g., TMS).
- Compare experimental shifts with DFT-calculated chemical shifts, as done for 2-(1H-indol-3-yl)-2-oxoacetic acid .
- Cross-validate with high-resolution MS to rule out impurities .
Q. What experimental designs are recommended for studying its role in microbial resistance mechanisms?
- Methodological Answer : In tuberculosis research, metabolite profiling (e.g., LC-MS) identified downregulation of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid in rifampicin-resistant strains . For broader microbial studies:
- Use knockout models (e.g., CRISPR-Cas9) to assess gene targets.
- Combine transcriptomics with efflux pump inhibition assays to determine resistance pathways .
Method Development & Optimization
Q. How can HPLC methods be optimized for quantifying this compound in complex matrices?
- Methodological Answer : Use reverse-phase columns (e.g., Chromolith® RP-18e) with gradient elution (methanol/buffer). Validate parameters:
- Linearity (R² > 0.99) across 0.1–100 µg/mL.
- Limit of detection (LOD) < 0.02 µg/mL via signal-to-noise ratios .
- Spike-and-recovery tests in biological fluids (e.g., plasma) to assess matrix effects .
Structure-Activity Relationship (SAR) Studies
Q. What strategies are effective for SAR studies on fluorinated indole derivatives?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
